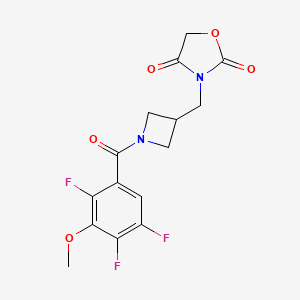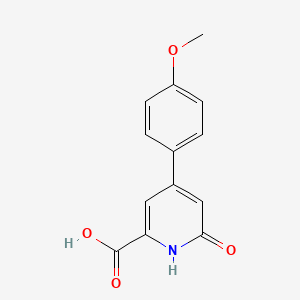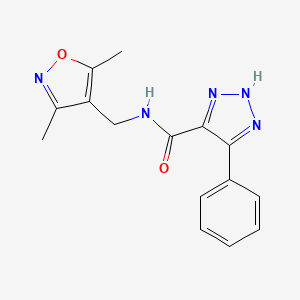
Ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a promising scaffold in medicinal chemistry and drug discovery research. It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a new thiazole derivative was synthesized and its structure was analyzed via single-crystal X-ray diffraction . Another study reported the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C15H23N3O4S/c1-5-21-12 (19)11-10-23-13 (16-11)17-6-8-18 (9-7-17)14 (20)22-15 (2,3)4/h10H,5-9H2,1-4H3 .Aplicaciones Científicas De Investigación
Ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate has been found to have various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent. This compound has been found to exhibit potent antitumor activity in various cancer cell lines, and it has also been studied for its potential as an anti-inflammatory agent. Additionally, this compound has been studied for its potential as a probe for imaging studies in various diseases.
Mecanismo De Acción
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . These drugs target a variety of cellular processes and structures, including enzymes, receptors, and biochemical pathways.
Mode of Action
For example, some thiazole derivatives can inhibit enzyme activity, while others can bind to receptors and modulate their activity .
Biochemical Pathways
For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives can affect a wide range of biochemical pathways.
Pharmacokinetics
For example, some thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can affect the bioavailability of the compound.
Result of Action
For example, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate in lab experiments is its unique structure, which allows for the study of its various biochemical and physiological effects. Additionally, this compound has been found to exhibit potent activity in various assays, making it a valuable tool for scientific research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and use in certain studies.
Direcciones Futuras
There are several future directions for the study of Ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate. One of the most significant directions is the study of its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential as a probe for imaging studies. Further research is also needed to optimize the synthesis method of this compound and improve its availability for scientific research.
Métodos De Síntesis
Ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate is a complex compound that has been synthesized using various methods. One of the most commonly used methods involves the reaction of tert-butyl 4-(4-aminopiperidine-1-yl)-4-oxobutanoate with 2-bromo-4'-methylacetophenone in the presence of a palladium catalyst. The resulting product is then treated with ethyl chloroformate to obtain the final product. Other methods that have been used for the synthesis of this compound include the reaction of 4-(4-aminopiperidine-1-yl)-4-oxobutanoic acid with 2-bromo-4'-methylacetophenone in the presence of a coupling reagent.
Propiedades
IUPAC Name |
ethyl 4-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-5-24-17(23)7-6-16(22)21-10-8-20(9-11-21)12-15-19-14(13-25-15)18(2,3)4/h13H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWNYAWYTPXRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)CC2=NC(=CS2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(3-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2791267.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methoxyphenyl)methanone](/img/structure/B2791272.png)
![2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2791274.png)
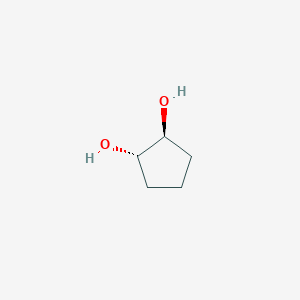


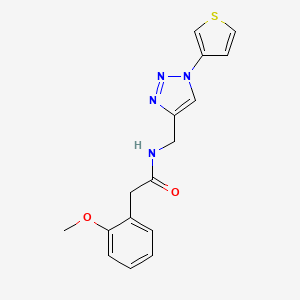

![1-(3,4-dimethoxyphenyl)-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2791282.png)
